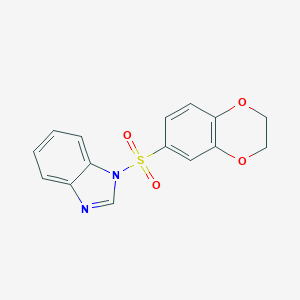

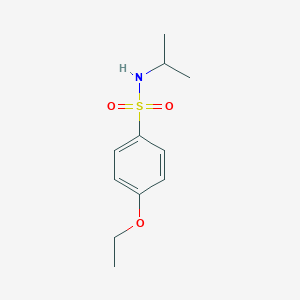

![molecular formula C8H10N2O3S B344911 3-[(4-甲基-1,3-噻唑-2-基)氨基羰基]丙酸 CAS No. 313660-65-0](/img/structure/B344911.png)

3-[(4-甲基-1,3-噻唑-2-基)氨基羰基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocyclic compound that consists of sulfur and nitrogen . Thiazole is a versatile entity in actions and reactions and has been an important heterocycle in the world of chemistry .

Synthesis Analysis

The synthesis of thiazole-bearing compounds typically involves two steps . The first step is the synthesis of core building blocks, which are 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids . This is achieved by the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . The second step is the synthesis of the corresponding 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids amides using 1,1’-carbonyldimidazole as a coupling reagent .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

科学研究应用

Pharmaceuticals: Antimicrobial and Antiretroviral Applications

Thiazole derivatives, including compounds like 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid, have been found to possess significant antimicrobial properties . They are used in the synthesis of drugs like sulfathiazole, which is known for its antimicrobial activity. Additionally, thiazole compounds are present in antiretroviral drugs such as ritonavir, highlighting their importance in treating viral infections, including HIV .

Cancer Research: Antineoplastic Properties

In the realm of oncology, thiazole derivatives are components of anticancer drugs like tiazofurin. These compounds have been studied for their potential to inhibit cancer cell growth and are considered in the development of new antineoplastic therapies .

Neurological Disorders: Anti-Alzheimer’s Disease

Research has indicated that thiazole derivatives can have anti-Alzheimer’s properties. The modification of thiazole-based compounds can lead to the development of molecules with potent activities against neurodegenerative diseases, including Alzheimer’s .

Cardiovascular Health: Antihypertensive Effects

Thiazole derivatives are also explored for their cardiovascular benefits, particularly their antihypertensive effects. This application is crucial for the development of new treatments for high blood pressure and related cardiovascular conditions .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of thiazole derivatives make them valuable in the treatment of pain and inflammation. Compounds with a thiazole moiety have shown significant activity in reducing inflammation and alleviating pain .

Antioxidant Properties

Some thiazole derivatives have been synthesized and screened for their antioxidant properties. These compounds can neutralize free radicals, which are harmful to cellular structures, and thus play a role in preventing oxidative stress-related diseases .

Agricultural Chemistry: Herbicidal Activities

Thiazole derivatives have been evaluated for their herbicidal activities. The introduction of certain functional groups into the molecular structure of thiazole compounds can enhance their effectiveness as herbicides, offering potential applications in agricultural chemistry .

Industrial Applications: Photographic Sensitizers and Vulcanization

Thiazole compounds are utilized in various industrial applications, such as photographic sensitizers and in the vulcanization process of rubber. Their unique chemical properties make them suitable for these applications, contributing to advancements in industrial processes .

未来方向

Thiazole-bearing compounds have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, it is expected that future research will continue to explore new thiazole-bearing compounds, including “3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid”, for potential therapeutic applications .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

属性

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHUORHAZEGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

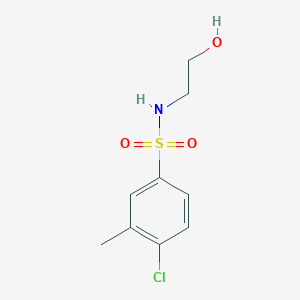

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)

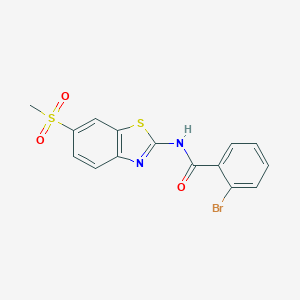

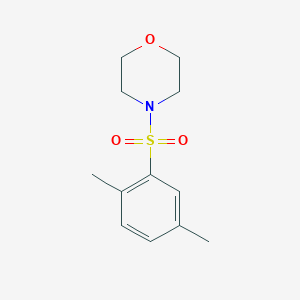

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

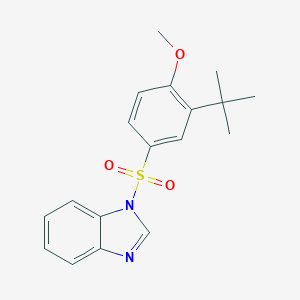

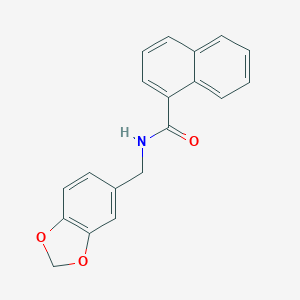

![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

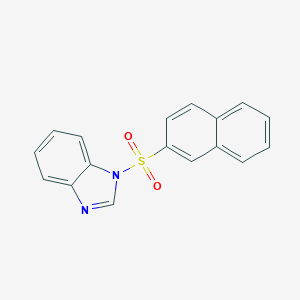

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)